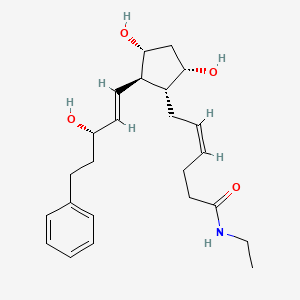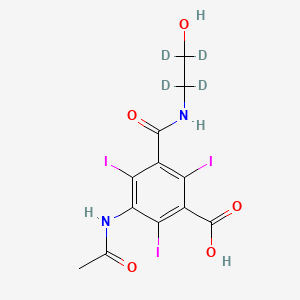
Ioxitalamic Acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ioxitalamic Acid-d4 is a deuterated form of Ioxitalamic Acid, a compound primarily used as a contrast agent in medical imaging, particularly for CT scans of the abdomen and pelvis . The deuterated form, this compound, is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ioxitalamic Acid-d4 involves the incorporation of deuterium into the molecular structure of Ioxitalamic AcidThe reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out in specialized facilities equipped to handle deuterated compounds and ensure compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ioxitalamic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups in the molecule.
Substitution: The aromatic ring in this compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like iodine and bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Ioxitalamic Acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the distribution and breakdown of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of the compound.
Industry: Applied in the development of new contrast agents and imaging techniques
Wirkmechanismus
Ioxitalamic Acid-d4 acts as a contrast agent by enhancing the visibility of internal structures in medical imaging. The compound contains iodine atoms, which have a high atomic number and can absorb X-rays effectively. When administered, this compound accumulates in specific tissues, providing a clear contrast between different anatomical structures. The deuterium labeling allows researchers to track the compound’s distribution and metabolism more accurately .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ioxitalamic Acid: The non-deuterated form used as a standard contrast agent.
Iodixanol: Another iodinated contrast agent with similar applications.
Iohexol: A widely used contrast agent with a different molecular structure but similar function.
Uniqueness
Ioxitalamic Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to study the compound’s pharmacokinetics and metabolic pathways without interference from endogenous hydrogen atoms. This labeling also enhances the accuracy of analytical techniques such as mass spectrometry .
Eigenschaften
Molekularformel |
C12H11I3N2O5 |
|---|---|
Molekulargewicht |
647.96 g/mol |
IUPAC-Name |
3-acetamido-2,4,6-triiodo-5-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C12H11I3N2O5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22)/i2D2,3D2 |
InChI-Schlüssel |
OLAOYPRJVHUHCF-RRVWJQJTSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I |
Kanonische SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)
![(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)

![(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene](/img/structure/B13442935.png)
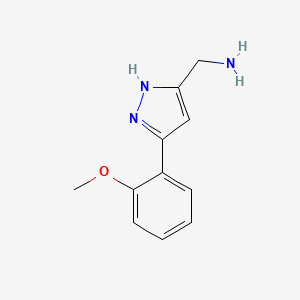
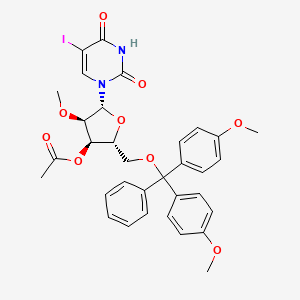
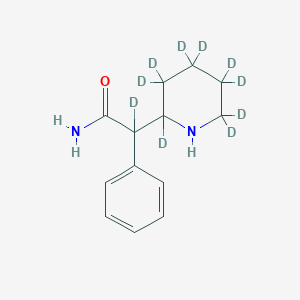

![[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate](/img/structure/B13442970.png)
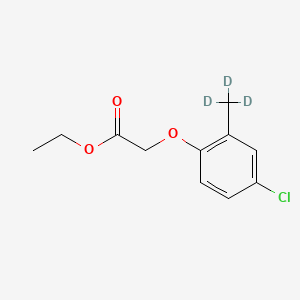

![[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol](/img/structure/B13442978.png)
